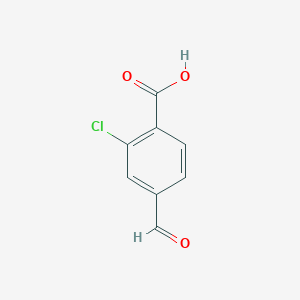

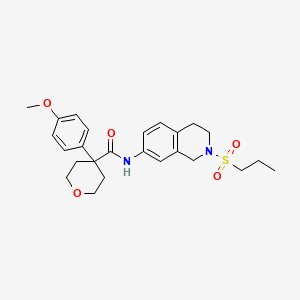

![molecular formula C17H17N5O B2943058 N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915910-44-0](/img/structure/B2943058.png)

N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a 1,2,4-triazole moiety, such as “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide”, are often synthesized for their potential antiviral and antimicrobial activities . They are also used in the creation of anticancer agents .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by 1H NMR, 13C NMR, and HR-MS .Chemical Reactions Analysis

These compounds often exhibit potent inhibitory activities against certain cancer cell lines . The specific reactions they undergo would depend on the exact structure of the compound and the conditions under which it is used.Applications De Recherche Scientifique

Antiallergic and Asthma Treatment

A new class of potent “allergic mediator release” inhibitors has been proposed for the prevention and treatment of asthma and other allergic disorders. CR 2039 (DIZOLAST), a member of this class, showcases the compound's potential in allergic disease management (Revel, Ferrari, & Makovec, 1992).

Antimicrobial and Antiproliferative Activities

Studies have synthesized and screened N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for in vitro antibacterial and antifungal activities. These compounds have shown promising results, indicating their potential as novel antimicrobial and antiproliferative agents (Kumar et al., 2012).

Antitumor Effects

The compound "N-[2-(1H- Benzoimidazol- 2- yl)- phenyl]- 4- butoxy- benzamide" has been highlighted for its potential antitumor effect and excellent bioactivities, which were synthesized and characterized in research (Bin, 2015).

Antiplasmodial Activities

Research on N-acylated furazan-3-amine derivatives revealed several structure–activity relationships against strains of Plasmodium falciparum. Benzamides showed promising activity, underlining the importance of the acyl moiety's nature in antiplasmodial effects (Hermann et al., 2021).

Electrochromic and Fluorescent Properties

Electrochemical oxidative coupling of arylamino groups has been explored for the facile fabrication of redox-active and electrochromic poly(amide-amine) films. This innovative approach demonstrates the potential for developing materials with unique electrochromic and fluorescent characteristics (Hsiao & Wang, 2016).

Mécanisme D'action

Orientations Futures

The future directions for research into compounds like “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Additionally, more research could be done to better understand their mechanisms of action .

Propriétés

IUPAC Name |

N-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12(2)13-6-8-15(9-7-13)19-17(23)14-4-3-5-16(10-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTAJOGTCGEDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)

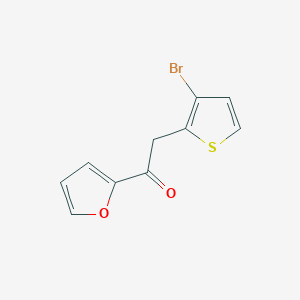

![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)

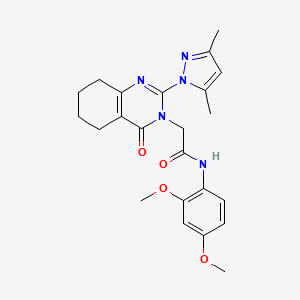

![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)